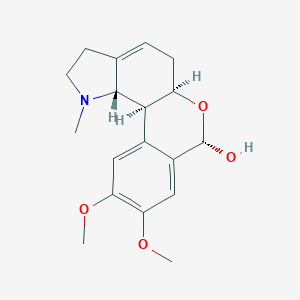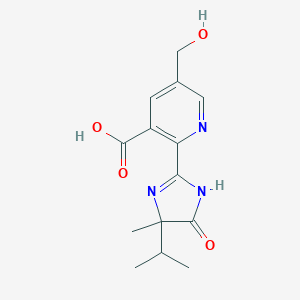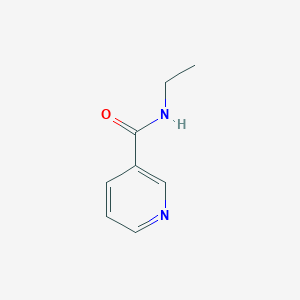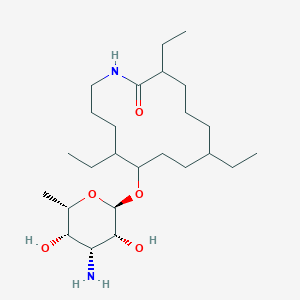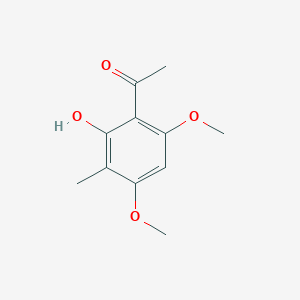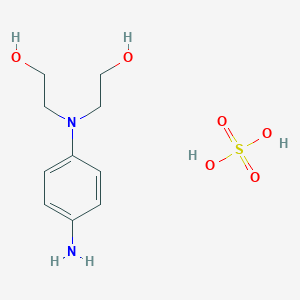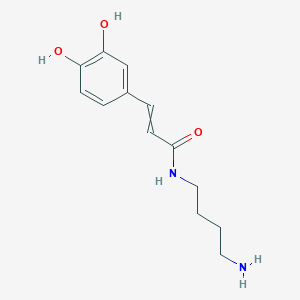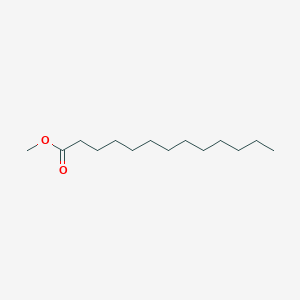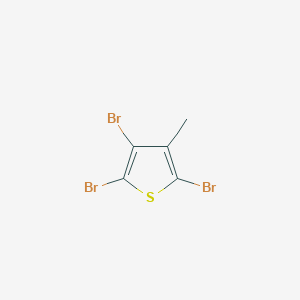
2,3,5-三溴-4-甲基噻吩
描述
The compound 2,3,5-Tribromo-4-methylthiophene, while not directly studied in the provided papers, is closely related to the compounds that have been investigated. The papers focus on derivatives of methylthiophene, which is a sulfur-containing heterocycle that forms the backbone for the compound of interest. These derivatives include iodinated and brominated thiophenes, which share similarities in terms of halogen substitution with the tribromo-methylthiophene.
Synthesis Analysis
The synthesis of halogenated thiophenes can be complex, as demonstrated by the unexpected formation of 3,4,5-triiodo-2-methylthiophene during the iodination of 2-methylthiophene . This indicates that halogenation reactions can lead to multiple products and require careful control of reaction conditions. Similarly, the synthesis of brominated thiophenes, as seen in the formation of 3,5-dibromo-2-methylthiophene, involves the use of liquid bromine and low temperatures . These methods could potentially be adapted for the synthesis of 2,3,5-Tribromo-4-methylthiophene by optimizing the reaction conditions to favor the desired tribromination pattern.
Molecular Structure Analysis
The molecular structure of halogenated thiophenes is often determined using techniques such as X-ray crystallography, NMR, and computational methods . For instance, the crystal structure of 3,4,5-triiodo-2-methylthiophene was elucidated, revealing non-covalent interactions between iodine and sulfur atoms . These techniques could be applied to 2,3,5-Tribromo-4-methylthiophene to gain insights into its molecular geometry, electronic structure, and potential intermolecular interactions.
Chemical Reactions Analysis
The reactivity of halogenated thiophenes can be influenced by the presence and position of halogen substituents. The papers do not directly address the chemical reactions of 2,3,5-Tribromo-4-methylthiophene, but they do provide information on related compounds. For example, the brominated thiophene derivative was further reacted with tributyl borate and then with 3,4-difluorobrombenzene to yield a photochromic compound . This suggests that 2,3,5-Tribromo-4-methylthiophene could also participate in further chemical transformations, potentially leading to novel materials with interesting properties.
Physical and Chemical Properties Analysis
The physical properties such as crystal structure and density can be significantly affected by halogenation, as seen in the case of 3,4,5-triiodo-2-methylthiophene . The chemical properties, including reactivity and stability, can be inferred from spectroscopic studies and quantum mechanical calculations, as performed for the imino-methyl-nitrothiophene derivative . These analyses can provide valuable information on the behavior of 2,3,5-Tribromo-4-methylthiophene in different environments and its potential applications.
科学研究应用
Structural and Characterization Studies
- Research on related thiophene derivatives, such as 3,4,5-triiodo-2-methylthiophene, has contributed to the understanding of structural and chemical properties of thiophene compounds. These studies are crucial in elucidating the unexpected products from reactions involving thiophenes and contribute to the broader knowledge of thiophene chemistry (Patel et al., 2019).
Corrosion Inhibition
- Thiophene derivatives have been studied for their effectiveness in inhibiting corrosion of metals. For instance, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has shown high efficiency as a corrosion inhibitor in acidic media, demonstrating the potential of thiophene compounds in industrial applications (Lagrenée et al., 2002).
Polymer Science
- Thiophene-based compounds are integral in the synthesis and study of conductive polymers. Research on polythiophene outer layers, for example, has provided insights into the electropolymerization and properties of these materials, which are important for various technological applications (Murao & Suzuki, 1987).
Photochemistry and Photophysics
- The synthesis and characterization of novel thiophene derivatives have implications in photochemistry, such as in the creation of photochromic dithienylethene compounds. These compounds have potential applications in the development of materials that change color in response to light exposure (Liu, Yang, & Yu, 2008).
Molecular Structure Analysis
- Studies on the molecular structure of thiophene derivatives, including 2-methylthiophene, provide foundational knowledge for understanding the behavior and reactivity of these compounds in various chemical contexts (Tanabe et al., 1995).
Electrochemical Applications
- Research on the electrochemical properties of thiophene-based polymers, such as poly(3-methylthiophene), reveals their potential in applications like sensors and electronic devices. These studies explore how different conditions affect the electrochemical behavior of these materials (Marque, Roncali, & Garnier, 1987).
安全和危害
2,3,5-Tribromo-4-methylthiophene may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water and get medical help . The compound should be stored in a well-ventilated place and kept tightly closed .
属性
IUPAC Name |
2,3,5-tribromo-4-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br3S/c1-2-3(6)5(8)9-4(2)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLNXOZXOZCNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987214 | |
| Record name | 2,3,5-Tribromo-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Tribromo-4-methylthiophene | |
CAS RN |
67869-13-0 | |
| Record name | 2,3,5-Tribromo-4-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67869-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-Tribromo-4-methylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067869130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5-Tribromo-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-tribromo-4-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





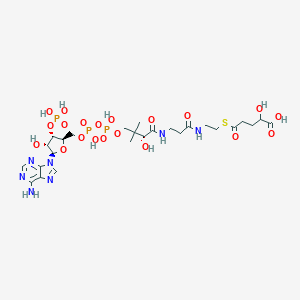
![2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B150350.png)
